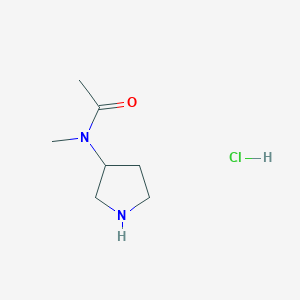

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPRWZNOJJPSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-23-9 | |

| Record name | Acetamide, N-methyl-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of N-methylacetamide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : This compound can be oxidized to form N-oxide derivatives.

- Reduction : It can undergo reduction to yield different functional groups.

- Substitution Reactions : The compound can replace one functional group with another, facilitating the creation of diverse derivatives.

These reactions are essential for developing new pharmaceuticals and agrochemicals, making this compound valuable in organic synthesis .

Biological Research Applications

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to neurotransmitters enhances its potential as a candidate for drug development targeting neurological disorders .

Key Biological Activities

- Neuroprotective Effects : This compound has been studied for its ability to protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases.

- Pain Management : It shows promise as a modulator in pain pathways, potentially leading to new analgesic medications.

Medicinal Chemistry

Drug Development

The compound is under investigation for its therapeutic properties. Its interactions with various biological targets make it a candidate for developing treatments for conditions such as anxiety, depression, and other central nervous system disorders. Studies have shown that it can bind effectively to cholinergic receptors, influencing neurotransmission and offering insights into potential therapeutic mechanisms .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility allows it to be integrated into various manufacturing processes, enhancing the efficiency and effectiveness of chemical production .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Neuroprotective Effects Study | Evaluated the compound's impact on neuronal survival | Demonstrated significant neuroprotection in vitro against oxidative stress |

| Pain Modulation Research | Assessed analgesic properties | Found effective modulation of pain pathways in animal models |

| Drug Interaction Analysis | Investigated binding affinity to neurotransmitter receptors | Showed high affinity for cholinergic receptors, indicating potential therapeutic applications |

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Pyrrolidine Derivatives

(S)- and (R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride

- Key Differences: CAS Nos.: 1215264-39-3 (S-enantiomer) vs. 1788036-25-8 (R-enantiomer) . Synthesis: Both enantiomers are synthesized via chiral resolution or asymmetric synthesis, though specific routes are proprietary . Pharmacological Relevance: Stereochemistry influences receptor binding; e.g., opioid receptor ligands like ICI-199441 (a structurally related compound) show enantiomer-dependent activity .

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hydrochloride

- Molecular Formula : C₇H₁₂ClN₂O

- CAS No.: 71879-46-4 .

- Structural Difference : Incorporates a fused pyrazine ring instead of a simple pyrrolidine-acetamide backbone.

Piperidine and Oxadiazole Analogs

N-Methyl-N-[(3R)-piperidin-3-yl]acetamide Hydrochloride

- Molecular Formula : C₈H₁₇ClN₂O

- CAS No.: 2007909-72-8 .

- Key Difference : Pyrrolidine replaced with a piperidine ring, increasing hydrophobicity and altering conformational flexibility.

- Applications : Used in CNS drug development due to enhanced blood-brain barrier penetration .

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide Hydrochloride

Functionalized Acetamides with Bioactivity

ICI-199441 (Opioid Receptor Ligand)

- Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride .

- Comparison : Shares the N-methyl-N-(pyrrolidinyl)acetamide core but includes a dichlorophenyl group for enhanced receptor affinity. Demonstrates how substituents modulate target selectivity .

N-Methyl-N-[4-(3-hydroxypyrrolidinyl)-2-butynyl]acetamide

Comparative Data Table

Biological Activity

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 178.66 g/mol. Its structure features a pyrrolidine ring, which is critical for its biological activity. The chiral nature of this compound enhances its interaction with biological targets, particularly neurotransmitter systems.

The mechanism of action for this compound involves interactions with various molecular targets, including:

- Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.

- Receptors : It exhibits binding affinity to neurotransmitter receptors, particularly those involved in cholinergic signaling, which may affect neurological functions.

- Ion Channels : By interacting with ion channels, it may influence cellular excitability and signaling pathways .

1. Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been studied for its potential effects on:

- Cognitive Functions : Its structural similarity to neurotransmitters suggests potential applications in treating cognitive disorders.

- Neurodegenerative Diseases : Ongoing studies aim to evaluate its efficacy in models of diseases like Alzheimer's and Parkinson's.

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial studies:

- Antibacterial Properties : In vitro assays have demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL against various strains .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1–8 | Effective against multidrug-resistant strains |

| Escherichia coli | 4–64 | Variable activity |

3. Anticancer Activity

In studies assessing anticancer properties, this compound was evaluated using the A549 lung adenocarcinoma cell line:

- Cytotoxicity Assays : Compounds were tested at a concentration of 100 µM for 24 hours, revealing varying levels of cytotoxicity compared to standard chemotherapeutics like cisplatin. Some derivatives exhibited significant reductions in cell viability .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

-

Neuropharmacological Study :

- Researchers investigated its effects on cholinergic receptors, demonstrating enhanced cognitive function in animal models when administered at specific dosages.

- Binding assays indicated a moderate affinity for nicotinic acetylcholine receptors.

- Antimicrobial Efficacy :

- Anticancer Research :

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride with high yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like 1,4-dioxane or DMF, which enhance nucleophilic substitution efficiency. For example, 68.5% yield was achieved in 1,4-dioxane at 95°C with K₂CO₃ as a base .

- Base Optimization : Potassium carbonate (K₂CO₃) is preferred for deprotonation in non-aqueous media, while triethylamine (Et₃N) is effective in acetonitrile under inert atmospheres (51.8% yield) .

- Temperature Control : Reactions at 60–95°C balance kinetic activation and thermal decomposition risks.

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methyl group (δ ~2.1 ppm for N–CH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₈H₁₆ClN₂O (exact mass: 191.09 g/mol).

- HPLC Purity Testing : Employ reverse-phase HPLC with a C18 column and UV detection at 210–220 nm to assess purity (>98%) .

Q. What solvents are suitable for dissolving this compound in biological assays?

Methodological Answer:

- Aqueous Buffers : Soluble in PBS (pH 7.4) or deionized water due to its hydrophilic hydrochloride salt form.

- Polar Organic Solvents : DMSO or ethanol can dissolve the compound for stock solutions (e.g., 100 mM in DMSO) .

Advanced Research Questions

Q. How can enantiomeric purity of the pyrrolidine moiety be maintained during synthesis?

Methodological Answer:

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

- pH Stability Studies : Conduct accelerated stability tests in buffers (pH 2–9) to identify degradation products (e.g., hydrolysis of the acetamide group at acidic pH).

- Lyophilization : Store lyophilized powder at -20°C to prevent hydrolysis.

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Q. What analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to confirm potency .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.